(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Description
BenchChem offers high-quality (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRGBIMHQARMF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215069 | |
| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97534-84-4 | |
| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon frequently derived from D-serine, serves as a pivotal building block in the asymmetric synthesis of a diverse array of nitrogen-containing compounds.[1] Its rigid cyclic structure and defined stereochemistry make it an invaluable tool for introducing chirality in the development of novel pharmaceutical agents and complex organic molecules. A comprehensive understanding of its physical properties is not merely academic; it is fundamental to its practical application, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by established analytical protocols, to empower researchers in leveraging its full synthetic potential.
Chemical and Molecular Properties
The foundational identity of a chemical compound is established by its structure and fundamental molecular attributes. These identifiers are critical for regulatory compliance, database referencing, and theoretical calculations.
Chemical Structure:
The molecule consists of a five-membered oxazolidine ring, with a carboxylic acid group at the 4-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The stereochemistry at the 4-position is designated as (R).
Figure 1. Chemical Structure of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.
Molecular Identifiers:
A summary of the key molecular and database identifiers for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | |
| Molecular Weight | 251.24 g/mol | |
| CAS Number | 97534-84-4 | |
| InChI Key | XRRRGBIMHQARMF-SNVBAGLBSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N2CC(OC2)C(=O)O |
Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various physical states and environments, which is crucial for designing experimental conditions and purification methods.
| Property | Value | Conditions / Notes | Source |
| Appearance | Solid | - | |
| Melting Point | 70-74 °C | Literature value | [2] |
| Optical Rotation | [α]²⁰/D = +92° | c = 1 in chloroform | |
| Assay Purity | ≥98% | - | |
| Enantiomeric Excess | ≥97% | Determined by HPLC | |
| Predicted pKa | 3.51 ± 0.20 | - | |
| Solubility | Soluble in Chloroform | As per optical rotation conditions | |
| Likely soluble in polar organic solvents | e.g., Methanol, Ethyl Acetate, DMSO | ||
| Sparingly soluble in nonpolar solvents | e.g., Hexanes | ||
| pH-dependent in aqueous solutions | Soluble in basic aqueous solutions (e.g., NaHCO₃) |
Expert Insights:
The melting point range of 70-74 °C suggests the compound is a crystalline solid at room temperature. A narrow melting range is indicative of high purity. The significant positive optical rotation confirms the presence of the (R)-enantiomer and its high enantiomeric purity, a critical parameter for its use in asymmetric synthesis. The carboxylic acid moiety (predicted pKa ≈ 3.5) dictates its solubility profile; it will be deprotonated and thus more soluble in basic aqueous solutions, a property that can be exploited for extraction-based purification.
Spectroscopic Data Profile
Spectroscopic analysis provides a fingerprint for the compound, allowing for unambiguous identification and structural verification. While specific spectra are proprietary to suppliers, the expected characteristics based on the molecule's functional groups are detailed below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: A multiplet around 7.2-7.4 ppm integrating to 5H, corresponding to the phenyl group of the Cbz moiety.[3]
-
Benzyl Protons: A singlet or AB quartet around 5.1-5.2 ppm for the two protons of the -CH₂- group in the Cbz protector.
-
Oxazolidine Ring Protons: A set of multiplets between approximately 3.5 and 4.5 ppm for the three protons on the oxazolidine ring. The proton at the chiral center (C4) will couple to the adjacent methylene protons (C5).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum provides information on all unique carbon environments.
-
Carbonyl Carbons: Two signals in the downfield region (155-175 ppm): one for the carbamate carbonyl (~155-160 ppm) and one for the carboxylic acid carbonyl (~170-175 ppm).[4][5]
-
Aromatic Carbons: Multiple signals in the 127-136 ppm range.[4]
-
Benzyl Carbon: A signal around 67-70 ppm for the -CH₂- carbon of the Cbz group.
-
Oxazolidine Ring Carbons: Signals corresponding to the C4 (chiral center) and C5 carbons of the ring, typically in the 50-80 ppm range.
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carbonyl and hydroxyl groups.[6]
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]
-
C=O Stretches: Two strong, sharp absorption bands are expected:
-
~1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[7]
-
~1680-1700 cm⁻¹ for the carbamate (Cbz) carbonyl.
-
-
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid, carbamate, and ether-like linkage in the oxazolidine ring.[6]
-
Aromatic C-H Stretches: Signals typically observed just above 3000 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are expected.[8]
-
Molecular Ion Peak: The expected exact mass for C₁₂H₁₃NO₅ is 251.0794 Da. High-resolution mass spectrometry (HRMS) should confirm this value with high accuracy.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
4.1. Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol uses the capillary method, a standard and reliable technique.
-
Sample Preparation: Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (70 °C).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Reporting: Report the result as a range from the onset to the completion temperature (e.g., 71-73 °C).
4.2. Protocol for Optical Rotation Measurement
Causality: Optical rotation is an intrinsic property of chiral molecules, directly proportional to the concentration of the sample and the path length of the polarimeter cell. This protocol ensures these variables are controlled to produce a standardized specific rotation value.
-
Solution Preparation: Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in chloroform to the mark. This creates a solution with a concentration (c) of approximately 1 g/100 mL (c=1).
-
Instrument Calibration: Calibrate the polarimeter using a blank (pure chloroform).
-
Sample Measurement:
-
Rinse the polarimeter cell (typically 1 dm path length) with the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Perform at least three separate measurements and average the results.
-
-
Calculation of Specific Rotation: Use the following formula:
-
Specific Rotation ([α]) = Observed Rotation (α) / [Concentration (c, in g/100mL) × Path Length (l, in dm)]
-
-
Reporting: Report the value including the temperature (T), wavelength (D-line of sodium lamp), and solvent (e.g., [α]²⁰/D = +92° (c=1, chloroform)).
Caption: Workflow for Physicochemical Characterization.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on available data, the compound should be handled with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Storage Conditions: For long-term stability, the compound should be stored at -20°C.[10] It is classified as a combustible solid.[1] For short-term use, storage at room temperature under an inert atmosphere like argon is also practiced.[2]
-
Stability: As a carboxylic acid with a Cbz protecting group, the compound is sensitive to strong bases and catalytic hydrogenation, which would cleave the protecting group. It should be protected from excessive heat and moisture.
Caption: Structure-Property Relationships.
Conclusion
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a well-characterized, crystalline solid with defined physical properties that are crucial for its successful application in asymmetric synthesis. Its melting point provides a reliable check for purity, while its specific optical rotation confirms its enantiomeric integrity. The compound's spectroscopic fingerprints in NMR and IR are consistent with its structure, providing clear benchmarks for identification. By understanding and applying the data and protocols outlined in this guide, researchers can confidently utilize this important chiral building block in the advancement of chemical synthesis and drug discovery.
References
-
(R)-(+)-3-(BENZYLOXYCARBONYL)-4-OXAZOLIDINECARBOXYLIC ACID - TIHONDAN. (n.d.). Retrieved from [Link]
-
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]
-
Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine - PubMed. (2002). Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Retrieved from [Link]
-
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (2016). Retrieved from [Link]
-
ESI for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
(s)-(+)-3-(benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid - PubChem. (n.d.). Retrieved from [Link]
-
Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. rsc.org [rsc.org]
- 4. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - (s)-(+)-3-(benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (C13H13NO6) [pubchemlite.lcsb.uni.lu]
- 9. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid (CAS: 97534-84-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon derived from D-serine, represents a cornerstone in modern asymmetric synthesis and peptide science. Its rigidified structure, serving as a constrained proline analogue, offers medicinal chemists a powerful tool to modulate the conformational properties of peptides and peptidomimetics. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. It aims to provide a comprehensive understanding of this versatile building block, grounded in the principles of its synthesis, characterization, and strategic application. We will explore not just the "what" and "how," but the critical "why" behind the experimental choices, empowering you to leverage this molecule to its fullest potential in your research endeavors.
Molecular Overview and Physicochemical Properties
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, systematically named (4R)-3-(phenylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid, is a white to off-white solid. The molecule's core is an oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, which is substituted with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen and a carboxylic acid at the 4-position. The "(R)" designation signifies the stereochemistry at the chiral center (C4), which is derived from the natural D-isomer of serine.
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 97534-84-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO₅ | [1] |
| Molecular Weight | 251.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 70-74 °C (lit.) | [1] |
| Optical Activity | [α]20/D +92° (c = 1 in chloroform) | [1] |
| Purity (assay) | ≥98% | [1] |
| Optical Purity (ee) | ≥97% (HPLC) | [1] |
The Cornerstone of Chirality: Synthesis from D-Serine
The synthesis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid leverages the readily available chiral pool, starting from D-serine. The core principle involves the protection of the amino group followed by the cyclization with a formaldehyde equivalent to form the oxazolidine ring.
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into two key transformations:
-
N-Protection of D-Serine: The amino group of D-serine is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine during the subsequent cyclization. The Cbz group is chosen for its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.
-
Oxazolidine Ring Formation: The N-Cbz-D-serine is then reacted with a formaldehyde source, typically paraformaldehyde, under acidic conditions. The hydroxyl group of the serine side chain and the nitrogen of the Cbz-protected amine react with formaldehyde to form the five-membered oxazolidine ring.
Caption: Incorporation of the oxazolidine into a peptide via SPPS.
Exemplary Protocol for SPPS Incorporation
This protocol assumes a standard Fmoc-based SPPS strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
Piperidine solution in DMF (for Fmoc removal)
-
Reagents for Cbz deprotection (e.g., Pd/C, H₂)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling: Pre-activate (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed to completion. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cbz Deprotection and Further Elongation: The Cbz group can be removed at a later stage, often after cleavage from the resin, via catalytic hydrogenolysis. If further amino acids are to be added, this building block would typically be incorporated towards the N-terminus, or a different protecting group strategy would be employed.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is more than just a chemical reagent; it is a key that unlocks new possibilities in the design of conformationally defined peptides and peptidomimetics. Its straightforward synthesis from a chiral pool precursor, coupled with its ability to impart significant structural constraints, makes it an invaluable tool for researchers in drug discovery and chemical biology. As our understanding of the relationship between peptide conformation and biological function deepens, the strategic application of such constrained amino acid analogues will undoubtedly continue to drive the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability.
References
- Fisher Scientific. Safety Data Sheet: (R)-(+)-3-(Benzyloxycarbonyl)oxazolidine-4-carboxylic acid.
- Reidel, A. C. Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b; Goodman, M., Felix, A., Moroder, L., Toniolo, C., Eds.; Georg Thieme Verlag: Stuttgart, 2003; pp 355-385.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 688329, (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid. [Link]
- Chan, W. C.; White, P. D. Fmoc Solid Phase Peptide Synthesis: A Practical Approach; Oxford University Press: Oxford, 2000.
- Fields, G. B. Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science; Coligan, J. E., Dunn, B. M., Ploegh, H. L., Speicher, D. W., Wingfield, P. T., Eds.; John Wiley & Sons, Inc.: Hoboken, NJ, 2002; Chapter 18, Unit 18.1.
- Albericio, F.; et al. Methods and protocols of modern solid phase peptide synthesis. Methods Mol Biol. 2012, 859, 113-58.
-
The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [Link]
Sources
The Synthetic Chemist's Lever: A Technical Guide to the Stereodirecting Mechanism of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon derived from (R)-serine, operates not as a pharmacological agent but as a powerful tool in the fine art of asymmetric synthesis. Its "mechanism of action" is one of stereochemical control, where its rigid, conformationally constrained framework directs the formation of new stereocenters with high precision. This guide elucidates the core principles of this mechanism, focusing on its application as a chiral auxiliary and as a specialized building block in the synthesis of complex peptides and stereochemically rich small molecules. We will dissect the causality behind its stereodirecting influence, provide field-proven experimental protocols for its application, and detail its role in overcoming significant challenges in synthetic chemistry, such as peptide aggregation.
Introduction: A Constrained Analogue for Stereochemical Fidelity
In the quest for enantiomerically pure compounds, essential for modern drug development, chemists employ various strategies to control the three-dimensional arrangement of atoms. One of the most robust methods is the use of chiral auxiliaries: chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid serves as an exemplary, yet specialized, chiral building block. Derived from the naturally occurring amino acid (R)-serine, its defining feature is the oxazolidine ring, which locks the α-carbon and the side-chain oxygen into a rigid five-membered ring. This conformational constraint is the cornerstone of its mechanism of action, transforming the otherwise flexible serine backbone into a predictable and stereodirecting scaffold.
This guide will explore the two primary modalities through which this compound exerts its synthetic influence:
-
As a Chiral Auxiliary: Directing stereoselective reactions, such as enolate alkylations, at the C-4 carboxyl group.
-
As a "Pseudoproline" Building Block: In Solid-Phase Peptide Synthesis (SPPS) to disrupt secondary structure formation and prevent aggregation.
While the broader class of oxazolidine derivatives exhibits a wide range of biological activities, including antibacterial and anticonvulsant properties, it is crucial to note that (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid itself is primarily valued as a synthetic intermediate, not an active pharmaceutical ingredient.[1]
The Core Mechanism: Stereocontrol via Conformational Rigidity
The efficacy of a chiral auxiliary hinges on its ability to create a biased and predictable steric environment around a reactive center. The mechanism of stereochemical control for derivatives of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is best understood by examining the conformation of its N-acylated derivatives, which are intermediates in many of its applications.
Formation of a Stereodefined Enolate
For reactions such as alkylation or aldol condensation, the carboxylic acid at the C-4 position is typically activated and then deprotonated to form an enolate. The stereochemistry of this enolate is critical. The bulky benzyloxycarbonyl (Cbz) group on the nitrogen atom and the rigid oxazolidine ring force the N-acyl substituent to adopt a specific conformation to minimize steric strain. When a base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) removes the α-proton, it does so from the less sterically hindered face, leading to the preferential formation of one enolate geometry.[2]
Face-Selective Electrophilic Attack
Once the planar enolate is formed, it is chelated to the lithium cation. The oxazolidine ring, with its defined (R) stereochemistry at C-4, effectively shields one face of the enolate. The bulky substituent on the auxiliary (in this case, integrated into the ring system) directs the incoming electrophile (E+) to the opposite, more accessible face. This "facial bias" is the essence of the stereodirecting mechanism.
The predictable outcome allows for the synthesis of a new stereocenter at the α-position with a high degree of diastereoselectivity.
The diastereoselectivity of such reactions is often high, though it is dependent on the specific substrates and reaction conditions. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-lactam product.
Application in Peptide Synthesis: The "Pseudoproline" Strategy
One of the most significant challenges in the Solid-Phase Peptide Synthesis (SPPS) of long or hydrophobic peptide sequences is aggregation. [3]As the peptide chain elongates on the solid support, it can fold into intermolecular β-sheet structures, rendering the N-terminus inaccessible for the next coupling step. This leads to incomplete reactions and the formation of deletion sequences, complicating purification and severely reducing yields.
Mechanism of Aggregation Disruption
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a precursor to "pseudoproline" dipeptides, which are powerful tools for preventing aggregation. When a serine (Ser) or threonine (Thr) residue is incorporated into a peptide, its backbone amides can participate in the hydrogen bonding that stabilizes β-sheets. By converting a dipeptide sequence, such as Xaa-Ser, into a derivative containing the oxazolidine ring, the planarity of the amide bond is disrupted.
The resulting structure, an N-acyl-(R)-oxazolidine-4-carboxylate, introduces a "kink" into the peptide backbone, similar to that of a natural proline residue. This conformational disruption breaks up the regular secondary structures, keeping the peptide chains solvated and accessible for subsequent coupling reactions. [4]
Experimental Protocol: Incorporation and Cleavage
The use of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid in this context involves its coupling to a preceding amino acid (Xaa) to form a dipeptide unit, which is then used in SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis Coupling
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-quality, amine-free N,N-dimethylformamide (DMF). [5]2. Activation: In a separate vessel, dissolve the (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (1.5 eq.) and a suitable coupling agent such as HCTU (1.5 eq.) in DMF. Add a base, typically diisopropylethylamine (DIPEA) (3.0 eq.). Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete (as monitored by a negative ninhydrin test), wash the resin extensively with DMF to remove excess reagents.
-
Continuation: Proceed with the standard Fmoc-SPPS cycle for the next amino acid.
Post-Synthesis Cleavage:
The oxazolidine ring is designed to be stable throughout the Fmoc-SPPS cycles but must be removed during the final cleavage and deprotection step to reveal the native serine residue.
-
Cbz Group Removal: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). However, in the context of global deprotection in peptide synthesis, strong acids are often used. While the Cbz group is relatively stable to moderate concentrations of trifluoroacetic acid (TFA), prolonged exposure or stronger acidic cocktails can lead to its cleavage. [4][6]2. Oxazolidine Ring Hydrolysis: The oxazolidine ring itself is an acetal-like structure and is labile to acidic conditions. The standard TFA "cleavage cocktail" used to cleave the peptide from the resin and remove side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is typically sufficient to hydrolyze the oxazolidine ring, regenerating the serine side-chain hydroxyl and the backbone amide bond. [4] Table 1: Protecting Group and Linkage Stability
| Group/Linkage | Conditions for Cleavage | Stability during Fmoc-SPPS |
| Fmoc Group | 20% Piperidine in DMF | Labile |
| Cbz Group | H₂/Pd; Strong Acid (HBr/AcOH) | Generally Stable |
| Oxazolidine Ring | Aqueous Acid (e.g., TFA cocktail) | Generally Stable |
| tBu Side-Chains | Strong Acid (e.g., TFA cocktail) | Stable |
Conclusion and Future Outlook
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a specialized yet powerful chiral building block whose mechanism of action is rooted in stereochemical control. Its rigid oxazolidine framework provides a predictable steric environment for directing asymmetric transformations and serves as a valuable tool for disrupting peptide aggregation in SPPS. For researchers and drug development professionals, understanding this mechanism is key to leveraging its potential in the efficient and stereocontrolled synthesis of complex molecular targets. As the demand for stereochemically pure pharmaceuticals and complex synthetic peptides continues to grow, the strategic application of conformationally constrained synthons like this serine derivative will remain a cornerstone of advanced organic synthesis.
References
- Branco-Junior, et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta.
- Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
- Al-Karad, W. et al. (2013).
- ChemPep Inc.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective Aldol Condensations. Topics in Stereochemistry, 13, 1.
- Organic Chemistry Portal. β-Lactam synthesis.
- Diastereoselective formation of β-lactams via a three-component reaction. RSC Publishing.
- Sani, S. et al. (2024).
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform
- Nowick, J. S. (2020).
- Palomo, C., Oiarbide, M., & Garcia, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33, 65-75.
- Sanosa, N. et al. (2021). Stereoselective Alkylation of N-(Arylacetyl)oxazolidinones. PMC.
- Wurtz, C. A. (1872).
- Technical Disclosure Commons. (2025).
- Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC.
- Cheng, J. & Deming, T.J. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
- ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?
- Hungarian Journal of Industry and Chemistry. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- Wang, C. et al. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH.
- Master of Science in Chemistry. (2023).
- MasterOrganicChemistry.com. (2025).
- Lee, S. et al. (2020).
- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.
- ResearchGate. (2025).
- Urpí, F. et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
- US Patent Office. (2016). US20160024143A1 - Deprotection method.
- MDPI. (2022). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition.
- Valerio, R. M. et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- MDPI. (2020).
- RSC Publishing. (2016). Stereoselective synthesis of β-lactams: recent examples.
- RSC Publishing. Diastereoselective formation of β-lactams via a three-component reaction.
- PMC. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.
- RSC Publishing. (2022). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing.
- PMC. (2015).
- PMC. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.
- ResearchGate. (2025). ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)
- PubMed. (2009). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
- PMC. (2016). Synthesis of Chiral 1,4,2-Oxazaphosphepines.
- Nature Communications. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
Sources
- 1. Convergent Synthesis of 2-Oxazolone-4-carboxylates Esters by Reaction of Aldehydes with Ambivalent N-Cbz-α-Tosylglycinate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. peptide.com [peptide.com]
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(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid as a chiral auxiliary
An In-depth Technical Guide on (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid as a Chiral Auxiliary
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a notable chiral auxiliary in the field of asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, mechanistic underpinnings, and practical applications, offering a comprehensive resource grounded in established scientific principles.
Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, often employs chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved, ideally in a non-destructive manner, allowing for its recovery and reuse.
Among the pantheon of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have become a benchmark for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide focuses on a related yet distinct scaffold: (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid . This compound, derived from (R)-aspartic acid, offers a unique combination of steric and electronic features that make it a valuable tool for the stereoselective synthesis of carboxylic acids and their derivatives.
Physicochemical Properties and Synthesis
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, also known as (R)-N-Cbz-Aspartic acid anhydride, is a white to off-white crystalline solid. Its structure is characterized by a rigid oxazolidinone ring, a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, and a carboxylic acid functional group at the C4 position.
| Property | Value |
| IUPAC Name | (R)-3-(benzyloxycarbonyl)-4-oxooxazolidine-4-carboxylic acid |
| CAS Number | 21267-45-0 |
| Molecular Formula | C₁₂H₁₁NO₆ |
| Molecular Weight | 265.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Optical Rotation | [α]²⁰/D +95 to +105° (c=1 in acetone) |
| Melting Point | 135-140 °C |
The synthesis of this auxiliary is typically achieved from (R)-aspartic acid, a readily available chiral building block. The process involves the protection of the amino group with a benzyloxycarbonyl group, followed by cyclization to form the oxazolidinone ring.
Mechanism of Stereocontrol
The efficacy of stems from its ability to enforce a specific conformation upon attachment to a prochiral acyl moiety. This conformational rigidity, combined with the steric hindrance provided by the C4 substituent, dictates the trajectory of incoming reagents, leading to highly diastereoselective transformations.
For instance, in the context of enolate alkylation, the acyl derivative is first prepared. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a Z-enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the Cbz group locks the enolate in a planar conformation. The bulky substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This controlled approach is the cornerstone of the high diastereoselectivity observed with this class of auxiliaries.
Caption: General workflow for asymmetric alkylation using the chiral auxiliary.
Key Applications and Experimental Protocols
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acids. The high diastereoselectivity achieved allows for the construction of quaternary and tertiary stereocenters with excellent control.
Experimental Protocol: Diastereoselective Alkylation of an N-Propanoyl Oxazolidinone Carboxylic Acid
-
Acylation: To a solution of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Stir for 10 minutes, then add pivaloyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. The resulting mixed anhydride is then reacted with the desired propionyl nucleophile (generated from propionic acid and a suitable base) to form the N-propanoyl derivative.
-
Enolate Formation: Cool a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) to -78 °C. Add lithium diisopropylamide (LDA) (1.05 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting orange-colored solution for 30 minutes at -78 °C.
-
Alkylation: To the enolate solution, add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, alkylated product. Diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.
Asymmetric Aldol Reactions
The auxiliary also provides excellent stereocontrol in aldol reactions, enabling the synthesis of chiral β-hydroxy carboxylic acids, which are prevalent motifs in natural products and pharmaceuticals. Boron enolates are often employed to ensure high levels of diastereoselectivity.
Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under an inert atmosphere. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldol Addition: Cool the resulting boron enolate solution back down to -78 °C. Add a solution of the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) in anhydrous CH₂Cl₂ dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% aqueous H₂O₂. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography to obtain the desired aldol adduct.
Cleavage and Recovery of the Auxiliary
A critical feature of a good chiral auxiliary is its facile removal without epimerization of the newly formed stereocenter. (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid can be cleaved under various conditions to yield different functional groups.
-
Saponification (for Carboxylic Acids): Treatment with lithium hydroxide (LiOH) in a mixture of THF and water provides the chiral carboxylic acid.
-
Reductive Cleavage (for Alcohols): Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, yielding the corresponding chiral primary alcohol.
-
Transesterification (for Esters): Reaction with a sodium alkoxide (e.g., NaOMe) in the corresponding alcohol provides the methyl ester.
Caption: Common pathways for the cleavage of the chiral auxiliary.
Conclusion
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid stands as a valuable and versatile chiral auxiliary in the toolbox of the synthetic organic chemist. Its straightforward synthesis from a common chiral pool starting material, combined with the high levels of diastereoselectivity it imparts in key C-C bond-forming reactions, makes it an attractive choice for the construction of complex chiral molecules. The predictable stereochemical outcomes and the multiple options for non-racemizing cleavage further enhance its utility in both academic research and industrial drug development. While the Evans' auxiliaries remain more prevalent, this aspartic acid-derived scaffold provides a powerful alternative, particularly when different cleavage patterns or electronic properties are desired. Future research may further expand its applications into other classes of asymmetric transformations.
References
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Introduction to benzyloxycarbonyl protecting groups in peptide synthesis
An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis
Abstract
The benzyloxycarbonyl (Cbz, or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a foundational breakthrough in synthetic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time[1][2]. By converting the nucleophilic amine of an amino acid into a stable carbamate, the Cbz group effectively prevents the uncontrolled polymerization that had previously plagued peptide synthesis, thereby launching the modern era of peptide chemistry[2][3]. This technical guide offers an in-depth exploration of the Cbz group, detailing the causality behind its application, its reaction mechanisms, detailed experimental protocols, and its strategic position relative to other key protecting groups like Boc and Fmoc.
The Foundational Role of the Cbz Group
Prior to the 1930s, the synthesis of a peptide with a defined sequence was largely impossible. The challenge lay in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid. Activation of the carboxyl group of one amino acid for amide bond formation would invariably lead to its reaction with the amino group of another identical, un-protected molecule, resulting in a random polymer[3].
The genius of the Bergmann-Zervas method was the introduction of a temporary "mask" for the amino group[4][5]. The Cbz group proved ideal for this role due to three critical features: it could be introduced under mild conditions, it was robust enough to withstand the conditions of peptide bond formation, and most importantly, it could be selectively removed under conditions that left the newly formed peptide bond intact[3]. This paradigm of protection, coupling, and deprotection remains the core logic of all modern peptide synthesis.
Core Chemistry: Protection and Deprotection Mechanisms
A deep understanding of the Cbz group's reaction mechanisms is essential for its effective application and for troubleshooting synthetic challenges.
Mechanism of Amine Protection
The Cbz group is installed by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions, a classic example of a Schotten-Baumann reaction[3].
The reaction proceeds via a nucleophilic acyl substitution:
-
The deprotonated amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
-
Chloride, an excellent leaving group, is expelled.
-
A base, typically sodium carbonate or bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine[6]. The pH is typically maintained between 8 and 10 to prevent racemization of the amino acid at higher pH or decomposition of the Cbz-Cl at lower pH[7].
Caption: Cbz deprotection via catalytic hydrogenolysis.
A critical field-proven insight is that this method is incompatible with sulfur-containing amino acids like methionine or cysteine, as sulfur acts as a catalyst poison for palladium.[8] It is also unsuitable for peptides containing other reducible functional groups like alkenes or alkynes, unless specialized catalysts like Lindlar's catalyst are employed.[9]
For substrates incompatible with hydrogenation, strong acidic conditions provide an alternative. The most common reagent system is hydrogen bromide in glacial acetic acid (HBr/AcOH).[8] The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond to form a stable benzyl cation and the carbamic acid, which then decarboxylates.[1] This method is significantly harsher and can lead to side reactions, but it is effective when hydrogenation is not an option.
Validated Experimental Protocols
The following protocols are standardized procedures that serve as a reliable starting point for synthesis.
Protocol for Cbz Protection of an Amino Acid
-
Materials : Amino acid, benzyl chloroformate (Cbz-Cl), 1 M Sodium Carbonate (Na₂CO₃), Diethyl ether, 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure :
-
Dissolve the amino acid (1.0 eq) in 1 M aqueous sodium carbonate solution (2.5 eq) in a flask and cool to 0-5 °C in an ice bath.[3] Maintaining a low temperature is crucial to minimize hydrolysis of the Cbz-Cl and potential racemization.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.[3] Vigorous stirring is necessary to ensure proper mixing in the biphasic system.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.[3]
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and byproduct benzyl alcohol.[3]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate.[3]
-
Collect the solid by filtration or extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure Cbz-protected amino acid.[3]
-
Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
-
Materials : Cbz-protected peptide, Methanol or Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen source (balloon or hydrogenator), Celite.
-
Procedure :
-
Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol.[3]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[3] The catalyst is pyrophoric and should be handled with care.
-
Secure a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenator. Purge the flask with hydrogen.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Strategic Positioning and Orthogonality
In multi-step synthesis, the choice of protecting groups is governed by the principle of orthogonality : the ability to remove one protecting group selectively without affecting others.[10][11] This allows for precise, directed synthesis of complex molecules.
The Cbz group's unique deprotection via hydrogenolysis makes it orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (like tBu) used in Fmoc-based solid-phase peptide synthesis (SPPS).[2][12] However, the Cbz and Boc groups are considered "quasi-orthogonal" because both can be removed by acid, although they require different acid strengths.[12][13] Strong acids like HBr/AcOH will cleave both, whereas TFA typically removes Boc while leaving Cbz intact.
Table 1: Comparative Overview of Key Amine Protecting Groups
| Feature | Cbz (Z) | Boc | Fmoc |
| Class | Benzyloxycarbonyl | tert-Butoxycarbonyl | Fluorenylmethyloxycarbonyl |
| Introduction | Benzyl chloroformate (Cbz-Cl) + Base | Boc-anhydride (Boc₂O) | Fmoc-Cl or Fmoc-OSu + Base |
| Deprotection | Primary: Catalytic Hydrogenolysis (H₂/Pd-C)Secondary: Strong Acid (HBr/AcOH) [8] | Mild to Strong Acid (TFA) [10] | Base (typically 20% Piperidine in DMF) [10] |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |
| Orthogonal To | Fmoc, tBu side-chains | Fmoc | Boc, Cbz, Bn side-chains |
| Key Advantage | Mild, clean hydrogenolysis deprotection; Crystalline derivatives [7] | Acid lability is ideal for standard SPPS | Very mild basic deprotection preserves acid-sensitive functionalities |
| Key Limitation | Incompatible with sulfur-containing residues and reducible groups [8][14] | Repetitive acid exposure can degrade sensitive peptides | Base-labile byproduct can cause side reactions |
Conclusion
The benzyloxycarbonyl group is more than a historical footnote; it is a robust and reliable tool that remains highly relevant in modern organic synthesis. Its stability, the crystallinity it often imparts to intermediates, and its unique deprotection via clean catalytic hydrogenolysis guarantee its place in the synthetic chemist's arsenal, particularly in solution-phase synthesis and for the protection of specific residues in complex synthetic strategies. A thorough, mechanistically-grounded understanding of the Cbz group's properties and its relationship to other protecting groups is a hallmark of an expert peptide chemist and is indispensable for the successful development of peptide-based therapeutics and research agents.
References
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Protecting Groups for Amines – Carbamates Source: Master Organic Chemistry URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: NIH National Library of Medicine URL: [Link]
-
Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL: [Link]
-
Title: Bergmann azlactone peptide synthesis Source: Wikipedia URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Memoirs - Greek Peptide Society Source: Greek Peptide Society URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
-
Title: Why does my CBz-deprotection not work? Source: ResearchGate URL: [Link]
-
Title: CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST Source: NIH National Library of Medicine URL: [Link]
-
Title: Bergmann-Zervas Carbobenzoxy Method Source: Merck Index URL: [Link]
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- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. researchgate.net [researchgate.net]
Stereoselective Synthesis Using Oxazolidinone Auxiliaries: A Technical Guide
Introduction
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules where enantiomeric purity can dictate therapeutic efficacy and safety. Among the array of strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability.[1] Pioneered by David A. Evans, oxazolidinone auxiliaries have emerged as one of the most powerful and versatile classes of chiral auxiliaries, enabling a wide range of stereoselective transformations including alkylations, aldol reactions, and acylations.[2]
This in-depth technical guide provides a comprehensive overview of the principles and applications of stereoselective synthesis using Evans' oxazolidinone auxiliaries. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings of stereocontrol, provides detailed experimental protocols for key reactions, and discusses practical considerations for the successful application of this powerful synthetic tool.
The Evans Auxiliary: Structure and the Foundation of Stereocontrol
The efficacy of Evans' oxazolidinone auxiliaries lies in their rigid, chiral structure, which effectively shields one face of a prochiral enolate, thereby directing the approach of an electrophile to the opposite, less sterically hindered face.[2] These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids, such as valine and phenylalanine, ensuring access to both enantiomeric forms.[3][4]
The core principle of stereocontrol is the formation of a conformationally rigid system upon enolization. The N-acyl oxazolidinone, when treated with a suitable base, forms a chelated enolate where the metal cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, coupled with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine), creates a highly organized transition state. The substituent effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus leading to the formation of a new stereocenter with high diastereoselectivity.
Mechanism of Stereocontrol in Alkylation
The diastereoselective alkylation of N-acyl oxazolidinones is a cornerstone of this methodology. The process begins with the deprotonation of the α-carbon of the acyl group to form a Z-enolate. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate. The substituent on the chiral auxiliary directs the incoming electrophile to the face opposite to it, leading to a predictable stereochemical outcome.
Caption: Workflow for diastereoselective alkylation using an Evans auxiliary.
Synthesis of Evans Auxiliaries
The accessibility of Evans auxiliaries is a key advantage of this methodology. They are commonly synthesized from α-amino acids, which are readily available from the chiral pool.[4] The general synthetic route involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol, followed by cyclization to form the oxazolidinone ring.[4]
General Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol outlines the synthesis of a common Evans auxiliary from (1R,2S)-(-)-norephedrine.
-
To a solution of (1R,2S)-(-)-norephedrine (1 equivalent) in an appropriate solvent (e.g., toluene), add diethyl carbonate (1.1 equivalents) and a catalytic amount of a suitable base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired oxazolidinone.
Key Asymmetric Reactions and Protocols
The versatility of Evans auxiliaries is demonstrated by their application in a wide array of stereoselective transformations.[2][5]
Diastereoselective Enolate Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of Evans auxiliaries allows for the introduction of a wide variety of alkyl groups with excellent diastereoselectivity.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone[6]
-
Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) to the reaction mixture and stir for 30 minutes to ensure complete enolate formation. [6][7]
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the alkylated product.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | >99:1 |
| Allyl Iodide | >98:2[6] |
| Methyl Iodide | >99:1 |
Table 1: Representative diastereoselectivities in the alkylation of N-propionyl oxazolidinones.
Diastereoselective Aldol Reactions
The Evans aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products.[8][9] The reaction proceeds via a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model, to afford the syn-aldol product with high diastereoselectivity.[9][10][11][12]
The Zimmerman-Traxler Model in the Evans Aldol Reaction
The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[9][10][11][12] The reaction of the Z-enolate with an aldehyde proceeds through a chair-like six-membered transition state. The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the observed syn diastereoselectivity. The chiral auxiliary on the enolate then directs the aldehyde to one of the two prochiral faces, controlling the absolute stereochemistry of the newly formed stereocenters.
Caption: The Zimmerman-Traxler model explains the high syn-selectivity.
Experimental Protocol: Evans-Saksena Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents) and stir the mixture for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 equivalents).
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Concentrate the mixture and then add a 1:1 mixture of methanol and 30% hydrogen peroxide to cleave the boron-oxygen bonds.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Aldehyde | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | >99:1 |
| Benzaldehyde | >99:1 |
| Acrolein | >95:5 |
Table 2: Diastereoselectivities in the Evans aldol reaction.
Cleavage of the Auxiliary
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product.[2][3] Fortunately, the N-acyl oxazolidinone linkage can be cleaved under a variety of conditions to afford a range of functionalities, including carboxylic acids, alcohols, aldehydes, and amides.[8][13] Importantly, the auxiliary can often be recovered and reused, improving the overall efficiency of the synthesis.[13]
Common Cleavage Methods
-
Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) provides the corresponding carboxylic acid.[6][13] LiOOH is often preferred as it can be milder and more selective.[6][13]
-
Reduction to Alcohols: Lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the acyl group to the corresponding primary alcohol.
-
Conversion to Aldehydes: This can be achieved through a two-step process of reduction to the alcohol followed by oxidation.
-
Conversion to Amides: Direct conversion to Weinreb amides is a particularly useful transformation.[8]
Experimental Protocol: Hydrolytic Cleavage with Lithium Hydroperoxide[6]
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4 equivalents) followed by a 0.8 M aqueous solution of lithium hydroxide (2 equivalents).
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl and extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Applications in Total Synthesis
The reliability and high stereoselectivity of Evans' oxazolidinone auxiliaries have made them invaluable tools in the total synthesis of complex, biologically active natural products.[5][8] For instance, in the classic total synthesis of the macrolide cytovaricin by Evans, the stereochemistry of nine stereocenters was established using oxazolidinone-based asymmetric alkylation and aldol reactions.[2]
Troubleshooting and Practical Considerations
-
Enolate Formation: The choice of base and reaction conditions is crucial for the selective formation of the Z-enolate. For lithium enolates, LDA is commonly used, while for boron enolates, dibutylboron triflate and a tertiary amine are employed.[8]
-
Diastereoselectivity: While generally high, diastereoselectivity can be influenced by the nature of the electrophile and the specific auxiliary used.
-
Auxiliary Cleavage: The choice of cleavage conditions should be tailored to the desired functional group and the stability of the product. For sensitive substrates, milder reagents should be employed.
Conclusion
Stereoselective synthesis using oxazolidinone auxiliaries represents a powerful and well-established methodology in modern organic chemistry. The high degree of stereocontrol, the predictability of the stereochemical outcome, and the ready availability of the auxiliaries have cemented their place as a go-to method for the asymmetric synthesis of complex molecules. This guide has provided a comprehensive overview of the core principles, key reactions, and practical considerations associated with this invaluable synthetic tool, empowering researchers to confidently apply this technology in their own synthetic endeavors.
References
-
Evans Aldol Reaction | Chem-Station Int. Ed. [Link]
- evans enolate alkyl
-
Chiral auxiliary - Wikipedia. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone) - YouTube. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. [Link]
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. [Link]
-
The aldol reaction - Chemistry LibreTexts. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]
-
Zimmerman-Traxler Model - OpenOChem Learn. [Link]
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(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid solubility data
<_ An In-Depth Technical Guide to the Solubility Profiling of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Gap with Methodical Rigor
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug's journey through formulation, absorption, and ultimate bioavailability. This guide focuses on (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a chiral synthon derived from serine, valuable in asymmetric synthesis. A diligent search of publicly available scientific literature reveals a conspicuous absence of comprehensive solubility data for this specific molecule.
This guide, therefore, pivots from a simple presentation of data to a more foundational and arguably more valuable objective: to provide a robust, scientifically-grounded framework for determining the solubility of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid. By treating this compound as a case study, we will equip researchers with the necessary protocols and theoretical understanding to generate their own high-quality solubility data, not only for this specific molecule but for other novel chemical entities.
Section 1: Physicochemical Characterization of the Analyte
Before embarking on solubility determination, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in solution and inform the design of our experimental protocols.
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a solid at room temperature with a melting point of 70-74 °C.[1] Its molecular structure contains a carboxylic acid group, making it an acidic compound. The acid dissociation constant (pKa) is a crucial parameter that describes the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. While the exact pKa for this molecule is not readily published, the pKa of carboxylic acids can vary significantly based on the electronic effects of neighboring functional groups.[2][3] For the purpose of experimental design, we can estimate its pKa to be in the range of 3-5, typical for many carboxylic acids. This estimation is critical as the solubility of ionizable compounds is highly dependent on pH.[4][5]
Table 1: Key Physicochemical Properties of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₅ | |
| Molecular Weight | 251.24 g/mol | |
| CAS Number | 97534-84-4 | [6] |
| Physical Form | Solid | |
| Melting Point | 70-74 °C | [1] |
| Optical Activity | [α]20/D +92° (c = 1 in chloroform) | |
| Functional Groups | Carboxylic acid, Ether, Phenyl | |
| Estimated pKa | 3-5 (for the carboxylic acid) | [2][3] |
Section 2: The Dichotomy of Solubility: Thermodynamic vs. Kinetic
In the realm of drug discovery and development, "solubility" is not a monolithic concept. It is crucial to distinguish between two key types of measurements: thermodynamic and kinetic solubility.[7][8]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, under specific conditions of temperature and pressure.[9][10] The resulting solution is in a saturated state with the undissolved solid. This is the gold-standard measurement, though it is often more time and resource-intensive to determine.[11][12]
-
Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery.[13] It reflects the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[13] The resulting values can be influenced by the rate of addition, the concentration of the DMSO stock, and the time of observation, often leading to supersaturated solutions that are thermodynamically metastable.[7][8] While useful for rapid rank-ordering of compounds, kinetic solubility values are generally higher than thermodynamic solubility and should be interpreted with caution.[14]
Caption: Thermodynamic vs. Kinetic Solubility.
Section 3: Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Protocol:
-
Preparation: Accurately weigh an excess amount of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (e.g., 5-10 mg) into a series of clear glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the desired solvent or buffer solution. A range of solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 6.8, and 7.4), and relevant organic solvents (e.g., ethanol, isopropanol).
-
Equilibration: Seal the vials tightly and place them in a mechanical shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is crucial to sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are consistent.[11][15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.
Caption: Shake-Flask Method Workflow.
Kinetic Solubility via Nephelometry
Kinetic solubility is often assessed using nephelometry, which measures the scattering of light by suspended particles.[16] This method is amenable to a 96-well plate format for higher throughput.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Compound Addition and Mixing: Perform a serial dilution across the plate to create a range of concentrations. The addition of the DMSO stock into the aqueous buffer can induce precipitation if the compound's solubility is exceeded.[17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The kinetic solubility is typically defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Section 4: The Critical Influence of pH on Solubility
For an ionizable compound like (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, pH is a master variable controlling solubility.[18][19] The carboxylic acid group will be predominantly in its neutral, less water-soluble form at pH values below its pKa.[20] As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate anion, which is significantly more soluble in aqueous media.[4][5]
A pH-solubility profile can be generated by performing the shake-flask method using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 8.0). Plotting the measured solubility against the buffer pH will reveal the relationship between these two parameters. This profile is essential for predicting the compound's behavior in different segments of the gastrointestinal tract and for guiding formulation strategies.[9]
Caption: pH-Dependent Ionization and Solubility.
Section 5: Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.
Table 2: Hypothetical Thermodynamic Solubility Data for (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid at 25°C
| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | ~4.0* | Data to be determined | Data to be determined |
| 0.1 M HCl | 1.2 | Data to be determined | Data to be determined |
| PBS | 5.0 | Data to be determined | Data to be determined |
| PBS | 6.8 | Data to be determined | Data to be determined |
| PBS | 7.4 | Data to be determined | Data to be determined |
| Ethanol | N/A | Data to be determined | Data to be determined |
| Isopropanol | N/A | Data to be determined | Data to be determined |
*The pH of an unbuffered aqueous solution of an acidic compound.
Interpretation of Results:
-
Low solubility in acidic pH and water: This would be expected for a carboxylic acid, confirming that the neutral form is less soluble.
-
Increasing solubility with increasing pH: This demonstrates the formation of the more soluble carboxylate salt.
-
Solubility in organic solvents: This information is valuable for developing formulations and for analytical method development.
Conclusion: A Pathway to Data-Driven Decisions
References
- Vertex AI Search. (No date). (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid.
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Rheolution. (No date). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
SlideShare. (No date). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
BioAssay Systems. (No date). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
CLAS. (No date). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Google Patents. (No date). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
National Institutes of Health. (No date). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
Dissolution Technologies. (No date). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Lund University Publications. (No date). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
Scribd. (No date). Pka'S of Inorganic and Oxo-Acids. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Sygnature Discovery. (No date). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Course Hero. (No date). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]
-
Arkat USA. (No date). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]
-
National Institutes of Health. (No date). 4-Benzylbenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
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PubMed. (No date). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Peptide Coupling Using (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
Introduction: Strategic Use of a Constrained Serine Derivative in Peptide Synthesis
In the intricate field of peptide synthesis, the choice of building blocks is paramount to achieving desired outcomes in terms of yield, purity, and the avoidance of problematic side reactions. (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a constrained derivative of L-serine, offers a strategic advantage for researchers and drug development professionals. This chiral synthon, with its integrated benzyloxycarbonyl (Cbz) protecting group and an oxazolidine ring, serves a dual purpose: it protects the amine and the side-chain hydroxyl group of serine simultaneously, while also introducing a conformational rigidity that can disrupt peptide aggregation during synthesis.[1]
The oxazolidine ring acts as a temporary "pseudoproline" moiety. This structural feature is particularly beneficial in the synthesis of "difficult" sequences that are prone to forming secondary structures and becoming insoluble.[1] By replacing a serine residue with this building block, the peptide chain's backbone is kinked, which interferes with inter-chain hydrogen bonding and aggregation.[1] The native serine residue can be regenerated during the final deprotection step. This application note provides a comprehensive guide to the use of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid in solution-phase peptide coupling, detailing the underlying principles, a step-by-step protocol, and subsequent deprotection strategies.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₅ | [2] |
| Molecular Weight | 251.24 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 70-74 °C | [2] |
| Optical Activity | [α]20/D +92° (c = 1 in chloroform) | [2] |
| Purity (assay) | ≥98% | [2] |
| Enantiomeric Excess | ≥97% (HPLC) | [2] |
The Rationale Behind Reagent Selection in Peptide Coupling
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[3] The choice of coupling reagents is critical to ensure high efficiency, minimize side reactions, and preserve the chiral integrity of the amino acids.[3]
For the coupling of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a carbodiimide-mediated approach is a robust and widely used method in solution-phase synthesis.[4] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly employed.[4]
The Role of Carbodiimides and Additives:
Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then be attacked by the amino group of the incoming amino acid ester to form the peptide bond. However, the O-acylisourea intermediate is susceptible to racemization and can rearrange to a stable N-acylurea, which terminates the reaction.[6]
To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[4] HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea, less prone to racemization, and reacts efficiently with the amine component to yield the desired dipeptide.[7]
Reaction Mechanism: Carbodiimide/HOBt-Mediated Coupling
The following diagram illustrates the key steps in the activation and coupling process.
Caption: Carbodiimide/HOBt mediated peptide coupling workflow.
Detailed Experimental Protocol: Synthesis of a Protected Dipeptide
This protocol provides a representative procedure for the solution-phase coupling of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid with an amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride).
Materials:
-
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (1.0 equiv.)
-
L-Alanine methyl ester hydrochloride (1.0 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM.
-
Neutralization of Amino Component: In a separate flask, suspend the amino acid ester hydrochloride (1.0 equiv.) in DCM and add NMM or DIPEA (1.0 equiv.) to neutralize the salt and free the amine. Stir for 10-15 minutes.
-
Pre-activation and Cooling: Cool the solution from step 1 to 0 °C in an ice bath. Add DCC (1.1 equiv.) to the solution and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Coupling Reaction: Add the neutralized amino ester solution from step 2 to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude dipeptide can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide.
Workflow for Peptide Coupling and Deprotection
The overall process from the protected amino acid to the final dipeptide is summarized in the following diagram.
Caption: Overall workflow from protected amino acid to final dipeptide.
Deprotection: Regenerating the Native Peptide
The final step after the peptide chain has been assembled is the removal of all protecting groups. The Cbz group is conveniently removed by catalytic hydrogenolysis. This method offers the advantage of simultaneously cleaving the Cbz group and opening the oxazolidine ring to reveal the free serine residue.
Protocol for Deprotection:
-
Dissolution: Dissolve the protected dipeptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide.
Conclusion
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a valuable building block in peptide synthesis, particularly for sequences prone to aggregation. Its use as a constrained serine surrogate can significantly improve synthesis efficiency. The straightforward carbodiimide-mediated coupling protocol, followed by a clean hydrogenolysis deprotection step, makes it an attractive option for both academic and industrial researchers. By understanding the principles behind the methodology and carefully executing the experimental procedures, scientists can effectively incorporate this versatile building block into their peptide synthesis strategies.
References
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024, April 9). National Institutes of Health. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
- Benoiton, N. L. (2006). Chemistry of peptide synthesis. CRC press.
-
Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation. (2012, November 27). MDPI. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). National Institutes of Health. Retrieved from [Link]
-
DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2025, August 7). ResearchGate. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. bachem.com [bachem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Leveraging (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid for Advanced Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences.[1][2] However, challenges such as peptide aggregation and undesirable side reactions during synthesis remain significant hurdles, particularly for "difficult sequences."[1] This document provides a detailed technical guide on the application of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid , a specialized building block designed to mitigate these challenges. We will explore the underlying chemical principles, strategic advantages, and provide robust, field-tested protocols for its successful incorporation into your SPPS workflows.
Introduction: The Strategic Advantage of Oxazolidine Scaffolds in SPPS
The synthesis of peptides, especially those with long sequences or aggregation-prone regions, is an ongoing challenge.[1] Standard SPPS protocols can lead to incomplete reactions and the formation of byproducts. The introduction of conformational constraints into the peptide backbone is a powerful strategy to disrupt intermolecular hydrogen bonding, the primary cause of aggregation.
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a proline analogue that serves as a temporary, reversible "kink" in the peptide chain.[3] This constrained dihedral angle helps to maintain the growing peptide chain in a solvated state, improving reaction kinetics and overall synthesis fidelity. The oxazolidine ring is derived from threonine, effectively protecting the backbone amide and the side-chain hydroxyl group simultaneously.[4][5] This dual protection simplifies the synthetic strategy and can prevent side reactions associated with these functional groups.
The benzyloxycarbonyl (Cbz or Z) group provides N-terminal protection, a classic and versatile protecting group in peptide chemistry.[2] Its stability to the acidic conditions often used for side-chain deprotection in Fmoc/tBu strategies allows for orthogonal protection schemes, offering flexibility in the synthesis of complex peptides.[6][7][8][9]
Mechanistic Insights and Strategic Implementation
The Role of the Oxazolidine Ring
The five-membered oxazolidine ring of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid imparts a rigid bend in the peptide backbone, similar to proline. This structural feature is critical for:
-
Disrupting Aggregation: By breaking the regular hydrogen bonding patterns that lead to the formation of secondary structures like beta-sheets on the resin, the peptide chain remains more accessible to reagents.[4][5]
-
Preventing Aspartimide Formation: When incorporated C-terminal to an aspartic acid residue, the constrained geometry can suppress the formation of aspartimide, a common and troublesome side reaction.[4][5]
The Benzyloxycarbonyl (Cbz) Protecting Group: An Orthogonal Handle
The Cbz group is a cornerstone of peptide synthesis, valued for its distinct cleavage conditions.[2] In the context of Fmoc-based SPPS, the Cbz group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage and side-chain deprotection.[6] This orthogonality is particularly useful for:
-
N-Terminal Modification: Peptides can be synthesized with an N-terminal Cbz group, which can be selectively removed on-resin or after cleavage to allow for further modification, such as the attachment of labels or other moieties.
-
Fragment Condensation: Cbz-protected peptide fragments can be synthesized and then coupled in solution-phase ligations.
Diagrammatic Representation of the Synthetic Utility
Caption: Workflow for incorporating Cbz-oxazolidine in SPPS.
Experimental Protocols
Materials and Reagents
-
Resin: Standard resins for Fmoc-SPPS (e.g., Wang, Rink Amide) are suitable.
-
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
-
Coupling Reagents: HBTU, HATU, or PyBOP with a tertiary amine base such as N,N-diisopropylethylamine (DIEA).
-
Solvents: High-purity N,N-dimethylformamide (DMF) and dichloromethane (DCM).
-
Deprotection Reagents: 20% piperidine in DMF for Fmoc removal.
-
Cleavage Cocktail: A standard mixture such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cbz-Deprotection: Palladium on carbon (Pd/C) catalyst and a hydrogen source for hydrogenolysis.[2]
Protocol for Coupling (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
This protocol assumes a standard Fmoc-SPPS workflow.[9][10][11]
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Activation of Cbz-Oxazolidine:
-
In a separate vessel, dissolve 2-4 equivalents of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid in DMF.
-
Add 2-4 equivalents of the coupling reagent (e.g., HBTU) and 4-8 equivalents of DIEA.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated Cbz-oxazolidine solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[12] A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride or a similar agent to prevent the formation of deletion sequences.
-
Continuation of Synthesis: The oxazolidine ring remains intact during subsequent Fmoc-SPPS cycles. The Cbz group protects the N-terminus of the incorporated oxazolidine.
Protocol for N-Terminal Cbz Group Removal (On-Resin)
If the peptide synthesis is to be continued after the oxazolidine, the N-terminal Cbz group must be removed.
-
Resin Preparation: Wash the Cbz-protected, resin-bound peptide with a suitable solvent like methanol.
-
Hydrogenolysis:
-
Suspend the resin in methanol or another appropriate solvent.
-
Add a catalytic amount of 10% Pd/C.[2]
-
Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.[2]
-
Monitor the reaction by HPLC-MS analysis of a small cleaved sample.
-
-
Filtration and Washing: Carefully filter the resin to remove the Pd/C catalyst. Wash thoroughly with methanol, DMF, and DCM.
-
Next Coupling: Proceed with the coupling of the next Fmoc-protected amino acid as per standard protocols.
Final Cleavage and Deprotection
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[6] This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The oxazolidine ring will also be opened under these acidic conditions, regenerating the native threonine residue. The Cbz group, if still present, will remain intact.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Data and Expected Outcomes
| Parameter | Expected Outcome | Rationale and Key Considerations |
| Coupling Efficiency | >99% completion | The pre-activation of the carboxylic acid is crucial. Use of carbodiimide reagents like DIC is also a viable option. |
| Aggregation | Significantly reduced | The oxazolidine-induced kink disrupts interchain hydrogen bonding, improving solvation and reaction kinetics.[4][5] |
| Aspartimide Formation | Suppressed | The rigid structure C-terminal to Asp prevents the cyclization required for aspartimide formation.[4][5] |
| Cbz Group Stability | Stable to piperidine and TFA | Allows for orthogonal protection strategies.[6][7][8][9] |
| Oxazolidine Ring Opening | Complete during TFA cleavage | The acidic conditions of the final cleavage cocktail hydrolyze the oxazolidine to reveal the threonine residue. |
Troubleshooting and Advanced Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, extend the coupling time or perform a second coupling with freshly activated Cbz-oxazolidine.
-
Stability of the Oxazolidine Ring: While stable to the conditions of Fmoc-SPPS, prolonged exposure to strong bases should be avoided.[13]
-
Alternative Cbz Removal: If the peptide contains other groups sensitive to hydrogenolysis, alternative Cbz deprotection methods, such as using HBr in acetic acid, can be considered, though this is typically performed in solution phase.
Conclusion
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a highly valuable tool for overcoming common challenges in SPPS. Its ability to act as a reversible conformational disruptor and its compatibility with orthogonal protection schemes make it an excellent choice for the synthesis of difficult peptide sequences. The protocols outlined in this guide provide a robust framework for the successful implementation of this reagent, enabling the synthesis of higher purity peptides and facilitating the development of novel peptide-based therapeutics and research tools.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Ravarino, P., Giuri, D., & Tomasini, C. (2022). A short oxazolidine-2-one containing peptide forms supramolecular hydrogels under controlled conditions. Journal of Peptide Science, e3405.
-
Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]
- Gomory, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150.
- Various Authors. (n.d.). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry.
- Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 240-250.
-
Gogoi, K., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Retrieved from [Link]
- Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2315576120.
- Giraud, M., et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Busnel, O., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(26), 10701-10707.
- Thompson, D. A., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach.
-
Gomory, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. ResearchGate. Retrieved from [Link]
- De Marco, R., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(26), 4316-4326.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- De Marco, R., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11, 4316-4326.
- Llobet, A. I., et al. (2015). Cleavage of synthetic peptides. WO 2015/028599 A1.
-
NPTEL IIT Kharagpur. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. site.unibo.it [site.unibo.it]
Application Notes and Protocols: Cleavage of the Benzyloxycarbonyl Protecting Group from Oxazolidinecarboxylic Acids
Introduction
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the use of protecting groups is a cornerstone strategy.[1][2] The benzyloxycarbonyl (Cbz or Z) group is a venerable and widely employed protecting group for amines due to its straightforward installation, stability to a range of reaction conditions, and multiple modes of cleavage.[1][3] This application note provides a detailed guide for researchers on the cleavage of the Cbz group, with a specific focus on substrates containing the oxazolidinecarboxylic acid moiety. Such heterocyclic systems are critical intermediates in the synthesis of chiral amino alcohols, β-lactams, and other biologically significant molecules.
The primary challenge in deprotecting Cbz-protected oxazolidinecarboxylic acids lies in the selection of a cleavage method that is orthogonal to the potentially sensitive oxazolidine ring and the carboxylic acid function. This guide will explore the mechanistic underpinnings and provide detailed, field-tested protocols for the most effective deprotection strategies, including catalytic hydrogenolysis and acid-mediated cleavage.
Mechanistic Principles of Cbz Group Cleavage
Understanding the reaction mechanisms is paramount to selecting the optimal deprotection strategy and troubleshooting experimental outcomes. The Cbz group's lability stems from the susceptibility of the benzylic C-O bond to cleavage.
Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz deprotection.[1] The reaction proceeds via the catalytic transfer of hydrogen to the substrate, mediated by a transition metal catalyst, typically palladium on carbon (Pd/C).[4][5]
The generally accepted mechanism involves:
-
Adsorption: Both the Cbz-protected substrate and the hydrogen source adsorb onto the surface of the palladium catalyst.
-
Benzylic C-O Bond Cleavage: The catalyst facilitates the hydrogenolytic cleavage of the weak benzylic C-O bond.
-
Formation of Intermediates: This cleavage results in the formation of toluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[4]
Diagram of the Catalytic Hydrogenolysis Workflow:
Sources
Application Notes and Protocols for the N-Acylation of (R)-4-benzyl-2-oxazolidinone
Introduction: The Central Role of Evans Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, the reliable and predictable synthesis of single-enantiomer molecules is paramount, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single stereoisomer.[1] Among the strategies to achieve such stereochemical control, the use of chiral auxiliaries remains a robust and widely adopted method.[2][3] Pioneered by David A. Evans, chiral oxazolidinones, such as (R)-4-benzyl-2-oxazolidinone, have emerged as the "gold standard" due to their exceptional ability to direct a wide array of diastereoselective transformations, including alkylations, aldol additions, and Diels-Alder reactions.[1][4]
The foundational step for employing these powerful tools is the covalent attachment of a substrate to the chiral auxiliary, a process known as N-acylation.[3] This guide provides a detailed experimental procedure for the N-acylation of (R)-4-benzyl-2-oxazolidinone, offering insights into the mechanistic underpinnings of the reaction and practical guidance for its successful execution in a research setting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the desired N-acylated products, which are critical precursors for the asymmetric synthesis of complex chiral molecules.[5]
Mechanistic Insight: The "Why" Behind the N-Acylation Protocol
The N-acylation of an oxazolidinone typically proceeds via the nucleophilic attack of the nitrogen atom on an electrophilic acyl source. However, the amide nitrogen of the oxazolidinone is not sufficiently nucleophilic to react directly with many acylating agents under neutral conditions.[1] Therefore, activation of the oxazolidinone is required. The most common and reliable method involves deprotonation of the N-H bond with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures to form a highly nucleophilic lithium amide salt.[2][6][7]
This lithium salt then readily reacts with a suitable acylating agent, most commonly a reactive acyl chloride.[2][6] The reaction is typically conducted at a very low temperature (-78 °C) to prevent side reactions, such as epimerization or decomposition of the starting materials and products.[1][7] The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is crucial to prevent quenching of the highly reactive organolithium base.[8]
An alternative, milder approach involves the use of an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) in conjunction with an acid anhydride.[1] In this case, the neutral oxazolidinone is sufficiently nucleophilic to react, albeit more slowly, and the reaction can often be performed at room temperature or with gentle heating.[1] Other methods, such as using acid fluorides with a mild base or a one-pot procedure with pivaloyl chloride and triethylamine, have also been developed to circumvent the need for pyrophoric reagents like n-BuLi.[6][9]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the N-acylation of (R)-4-benzyl-2-oxazolidinone using the standard n-BuLi protocol.
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid Derivatives
Welcome to the dedicated support center for the purification of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable chiral synthons. Derived from serine, these compounds are pivotal in the asymmetric synthesis of a wide array of nitrogen-containing molecules.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during purification, ensuring you achieve the desired purity and yield for your critical applications.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the purification of Cbz-protected oxazolidinecarboxylic acids.
Q1: My purified (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is an oil or a gum, but the literature reports it as a solid. What's happening?
A1: This is a frequent observation and can be attributed to several factors. Firstly, residual solvents, such as ethyl acetate or dichloromethane from extraction or chromatography, can prevent crystallization. Ensure your product is dried thoroughly under high vacuum. Secondly, the presence of impurities can act as a crystal lattice inhibitor. Even small amounts of diastereomers or byproducts from the protection step can disrupt crystallization. A common issue in similar preparations is the formation of a gum-like mass instead of crystals when an acid is added to the reaction mixture.[2] Consider an additional purification step, like a short silica plug or recrystallization from a different solvent system, to remove these impurities.
Q2: What is the best method to remove unreacted starting materials and byproducts from my crude product?
A2: A combination of techniques is often most effective. An initial acid-base extraction is a powerful method for purifying carboxylic acids.[3] By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid will move to the aqueous layer as its salt, leaving neutral and basic impurities behind in the organic layer.[3] Subsequent acidification of the aqueous layer will precipitate the purified acid, which can then be extracted back into an organic solvent.[3] For more stubborn impurities, silica gel column chromatography is a reliable option.[4]
Q3: I'm seeing a low yield after purification. What are the likely causes and how can I improve it?
A3: Low yields can stem from several stages of your process. During the reaction, incomplete conversion or side reactions can be a factor. Ensure your reaction conditions, particularly pH control during the Cbz protection step, are optimal to avoid decomposition of the protecting group or racemization.[5] During workup and purification, aggressive extraction conditions or multiple chromatographic steps can lead to product loss.[6] For instance, column chromatography can sometimes significantly reduce the yield of similar compounds.[6] If your product is water-soluble to some extent, you may be losing material during aqueous washes. Consider back-extracting the aqueous layers to recover any dissolved product. Optimizing your crystallization procedure, including solvent choice and cooling rate, can also maximize your isolated yield.
Q4: How do I confirm the enantiomeric purity of my final product?
A4: The most reliable method for determining enantiomeric purity (ee%) is chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[7][8] The selection of the appropriate chiral column and mobile phase is crucial and often requires screening of different conditions.[9][10] It's important to consult literature for established methods for similar compounds or to perform a column screening study to find the optimal separation conditions.[9][10]
II. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the purification of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid derivatives.
Problem 1: Oily or Gummy Product After Purification
Causality: The inability of the purified compound to solidify is often due to the presence of residual solvents or impurities that inhibit crystallization. The Cbz-protecting group, while often aiding crystallization, can also contribute to an oily nature if the product is not sufficiently pure.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily or gummy product.
Detailed Steps:
-
Verify Purity: Before extensive troubleshooting, confirm the purity of your product using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will help determine if the issue is residual solvent or chemical impurities.
-
Thorough Drying: Ensure all solvents are removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Recrystallization: If the product is pure but remains an oil, recrystallization is the next step. The choice of solvent is critical. A good starting point is a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common choices for carboxylic acids include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.
-
Impurity Removal: If impurities are detected, an additional purification step is necessary.
-
Acid-Base Extraction: This is particularly effective for removing neutral or basic impurities from your carboxylic acid product.[3]
-
Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve peak shape) to separate your product from closely related impurities.[4]
-
Problem 2: Poor Separation or Tailing Peaks in Chiral HPLC
Causality: Chiral separations are highly specific and sensitive to experimental conditions.[7] Poor resolution can be due to an inappropriate chiral stationary phase (CSP), an unsuitable mobile phase, or interactions between the analyte and the column that cause peak tailing. The acidic nature of the carboxylic acid can sometimes lead to strong interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Decision tree for optimizing chiral HPLC separation.
Detailed Steps:
-
Column Selection: The choice of the chiral stationary phase is the most critical factor.[11] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[11] If you have no prior information, a screening approach with several different columns is recommended.[9][10]
-
Mobile Phase Optimization:
-
Normal Phase vs. Reversed Phase: Both modes can be effective. Normal phase (e.g., hexane/isopropanol) often provides better selectivity for Cbz-protected amino acid derivatives.
-
Additives: For acidic compounds like yours, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can significantly improve peak shape by suppressing the ionization of the carboxylic acid and reducing interactions with the stationary phase.[9]
-
-
Temperature Effects: Temperature can influence the interactions between the analyte and the CSP, thereby affecting selectivity.[11] It is worthwhile to investigate the effect of column temperature on your separation.
-
Column History: Be aware that chiral columns can exhibit "memory effects," where previous analyses with certain additives can impact subsequent separations.[7] It is good practice to dedicate a column to a specific project or type of analysis.[7]
Problem 3: Difficulty with Recrystallization
Causality: Successful crystallization depends on a delicate balance of solubility, supersaturation, and nucleation. The presence of even minor impurities can disrupt the crystal lattice formation. In some cases, the inherent properties of the molecule may favor an amorphous or oily state. The use of additives can sometimes help induce crystallization.[12][13]
Protocol for Recrystallization Screening:
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water, and mixtures like ethyl acetate/hexanes) to each tube.
-
A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored and your pure compound is white, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of smaller, less pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
If still unsuccessful, place the solution in a refrigerator or freezer to further decrease solubility.
-
Consider adding a small seed crystal of the pure compound if available.
-
-
Solvent/Anti-Solvent Method:
-
Dissolve your compound in a solvent in which it is highly soluble.
-
Slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | [1] |
| Molecular Weight | 251.24 g/mol | [1] |
| Melting Point | 70-74 °C (literature) | [1] |
| Optical Activity | [α]²⁰/D +92° (c=1 in chloroform) | [1] |
| Appearance | Solid | [1] |
III. Conclusion
The purification of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid derivatives, while presenting certain challenges, can be systematically addressed through a logical and informed approach. By understanding the chemical properties of your compound and the principles behind common purification techniques, you can effectively troubleshoot issues related to physical form, purity, and yield. This guide serves as a starting point for developing a robust and efficient purification strategy, ultimately leading to the high-quality materials required for your research and development endeavors.
References
-
Remenar, J. F., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 525-537. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Roper, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
Al-Juboori, A. M., et al. (2018). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. ResearchGate. Retrieved from [Link]
-
Yeh, K.-L., et al. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. MDPI. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Al-Juboori, A. M. (2019). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. International Journal of Drug Delivery Technology, 9(1), 123-128. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Watson, M. J., & Williams, J. M. J. (1995). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713. Washington, DC: U.S. Patent and Trademark Office.
- Sato, K., et al. (2012). Process for producing N-protected amino acid. U.S. Patent No. 8,357,820. Washington, DC: U.S. Patent and Trademark Office.
-
Amjad, Z. (1999). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Tenside Surfactants Detergents, 36(4), 233-238. Retrieved from [Link]
-
Golisade, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1179. Retrieved from [Link]
-
Scriba, G. K. E. (2008). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Lee, H.-L., et al. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics, 14(5), 1099. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I purify carboxylic acid? Retrieved from [Link]
-
Darracq, C., et al. (2015). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis. Journal of Organic Chemistry, 80(15), 7664-7672. Retrieved from [Link]
-
Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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Validation & Comparative
HPLC analysis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid purity
An In-Depth Technical Guide to the HPLC Purity Analysis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic Acid
Introduction: The Critical Role of Purity in Chiral Synthesis
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, a derivative of the amino acid L-serine, is a highly valuable chiral synthon. It serves as a constrained building block in the asymmetric synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products.[1] The precise stereochemistry and high purity of this intermediate are paramount, as any impurities—be they structural analogs or the undesired (S)-enantiomer—can propagate through a synthetic route, compromising the yield, efficacy, and safety of the final active pharmaceutical ingredient (API).
Therefore, robust and reliable analytical methods are essential to verify the purity of this key starting material. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task. This guide provides a detailed comparison of two orthogonal HPLC methodologies for a comprehensive purity assessment: a reversed-phase (RP-HPLC) method for quantifying chemical impurities and a chiral HPLC method for determining enantiomeric excess.
Method 1: Reversed-Phase HPLC for Chemical Purity Assessment
The primary goal of this method is to separate (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid from any process-related impurities or degradation products, which will differ in polarity.
Causality Behind Experimental Choices (Expertise & Experience)
A reversed-phase C18 column is the workhorse for separating moderately polar to nonpolar compounds.[2] The target molecule, with its benzyl and oxazolidine rings, possesses sufficient hydrophobicity for good retention on a C18 stationary phase. The benzyloxycarbonyl group contains a phenyl ring, which is a strong chromophore, allowing for sensitive UV detection.[3]
Controlling the ionization state of the carboxylic acid is critical for achieving sharp, symmetrical peaks. By acidifying the mobile phase with an agent like phosphoric or formic acid, we suppress the dissociation of the carboxyl group (R-COOH).[4] This ensures the analyte is in a single, neutral form, preventing peak tailing that often occurs with ionized acids on silica-based columns. A gradient elution, starting with a high aqueous content and moving to a higher organic content, is employed to first elute any polar impurities and then the main analyte, followed by any less polar impurities, ensuring a comprehensive separation within a reasonable timeframe.
Self-Validating System: Protocol and System Suitability
This protocol is designed to be self-validating through rigorous system suitability testing (SST), ensuring the chromatographic system is performing adequately before any sample analysis.[5]
Experimental Protocol: RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
System Suitability Testing (SST) Criteria Before sample analysis, a standard solution is injected five times. The results must meet the following criteria, which are based on United States Pharmacopeia (USP) guidelines.[6][7]
| Parameter | Acceptance Criterion | Rationale |
| Repeatability | RSD of peak area ≤ 2.0% | Ensures the precision of the system's injection and detection.[6] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating good chromatographic performance.[6] |
| Theoretical Plates (N) | N ≥ 2000 | Demonstrates the efficiency and separating power of the column. |
Method 2: Chiral HPLC for Enantiomeric Purity Assessment
While RP-HPLC is excellent for chemical purity, it cannot distinguish between enantiomers. A dedicated chiral method is required to quantify the undesired (S)-enantiomer.
Causality Behind Experimental Choices (Expertise & Experience)
Enantiomers have identical physical properties in a non-chiral environment. To separate them, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely successful because they form transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance).[8][9] The differing stability of these complexes results in different retention times.
The choice of mobile phase is crucial and often determined empirically. Polar organic modes (using solvents like methanol or acetonitrile) or normal-phase modes (like hexane/isopropanol) are common.[8][10] For oxazolidinone derivatives, amylose-based columns often show high enantioselectivity when using acetonitrile as the mobile phase.[8]
Self-Validating System: Protocol and System Suitability
Experimental Protocol: Chiral HPLC
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Lux i-Amylose-1 or Chiralpak IA), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a solution of ~1 mg/mL in the mobile phase. To confirm peak identity, a spiked sample containing a small amount of the racemic mixture can be prepared.
System Suitability Testing (SST) Criteria A solution containing both the (R)- and (S)-enantiomers is used for system suitability.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks. |
| Separation Factor (α) | α > 1.0 | Confirms that the column is providing chiral recognition (α = k2/k1).[8] |
| Repeatability | RSD of peak area ≤ 2.0% | Ensures precision for accurate quantification of the minor enantiomer. |
Comparison of Analytical Methods
The selection of an HPLC method is dictated by the analytical objective. The following table provides a direct comparison to guide researchers.
| Feature | Method 1: RP-HPLC | Method 2: Chiral HPLC |
| Primary Objective | Determine chemical purity (process impurities, degradants). | Determine enantiomeric purity (quantify the (S)-enantiomer). |
| Column Type | Achiral (e.g., C18) | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) |
| Mobile Phase | Acidified Water/Acetonitrile Gradient | Isocratic Polar Organic (e.g., Acetonitrile) or Normal Phase |
| Separation Principle | Analyte partitioning based on polarity/hydrophobicity. | Formation of transient diastereomeric complexes with the CSP. |
| Key Performance Metric | Resolution between the main peak and adjacent impurities. | Resolution (Rs) and Separation Factor (α) between enantiomers. |
| When to Use | For routine quality control, stability studies, and reaction monitoring. | For release testing of chiral starting materials and final products. |
Data Interpretation and Workflow Visualization
Purity Calculation
For both methods, purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Chemical Purity (%) = (Area of (R)-enantiomer peak / Total area of all peaks) x 100
-
Enantiomeric Excess (e.e. %) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
A comprehensive quality assessment of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid cannot be achieved with a single analytical method. The two methods presented here are orthogonal and complementary.
-
Reversed-Phase HPLC is essential for routine quality control to quantify all non-enantiomeric, structurally different impurities. Its robustness makes it ideal for evaluating raw material quality and monitoring stability.
-
Chiral HPLC is indispensable for controlling the stereochemical integrity of the material. The presence of even small amounts of the opposite enantiomer can have significant consequences in asymmetric synthesis.
For drug development professionals, it is imperative to implement both methods. The RP-HPLC method should be used for initial screening and routine checks, while the chiral method must be part of the formal release specifications for any batch intended for use in GMP (Good Manufacturing Practice) synthesis. Adherence to these analytical principles, grounded in authoritative guidelines from bodies like the USP and ICH, ensures the quality and consistency of this critical chiral building block.[11][12]
References
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . (2020-10-22). Available at: [Link]
-
Analysis of Amino Acids by HPLC - Agilent . (2010-06-24). Available at: [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases . Journal of Chromatography A. Available at: [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate . (2015-08-07). Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions . (2023-11-03). Available at: [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors - PubMed Central . (2023-06-02). Available at: [Link]
- CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) - Google Patents.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA) . (1995-06). Available at: [Link]
-
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters . (2020-04-18). Available at: [Link]
-
Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography - ResearchGate . (2015-08-06). Available at: [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF - ResearchGate . (2015-08-07). Available at: [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA . (2021-09). Available at: [Link]
-
Enantiomer separation of acidic compounds - Chiral Technologies . Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017-08-15). Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org . (2020-06-08). Available at: [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Available at: [Link]
-
Analytical Methods - RSC Publishing . Available at: [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI . (2022-12-23). Available at: [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO . (2022-12-08). Available at: [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI . Available at: [Link]
-
Quality Guidelines - ICH . Available at: [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned . (2012-04-04). Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube . (2024-10-31). Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH . Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . (2024-04-24). Available at: [Link]
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- 12. fda.gov [fda.gov]
A Senior Application Scientist's Comparative Guide to Amine Protecting Groups: Cbz vs. Fmoc vs. Boc
In the intricate field of synthetic organic chemistry, particularly in the assembly of peptides and complex molecules, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among these, the protection of amines is paramount. The choice of an amine protecting group can dictate the entire synthetic strategy, influencing reaction conditions, purification methods, and overall efficiency. This guide offers an in-depth comparison of three of the most foundational and widely employed amine protecting groups: benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will explore the causality behind their selection, their mechanisms of action, and provide field-proven protocols for their application.
The Principle of Orthogonal Protection
A successful multi-step synthesis often requires the presence of multiple protecting groups within a single molecule. The concept of "orthogonality" is therefore critical: each protecting group must be removable under a specific set of conditions that do not affect the others.[1][2] This allows for the selective deprotection and modification of specific sites within a complex architecture. The distinct cleavage conditions for Cbz, Boc, and Fmoc are a classic illustration of an orthogonal system.[1][3]
-
Cbz (Z): Removed by hydrogenolysis.
-
Boc: Removed by strong acid.
-
Fmoc: Removed by base.
This orthogonality provides chemists with a powerful toolkit, enabling the precise and sequential construction of chemical entities.[1][4]
The Protectors: A Mechanistic Deep Dive
Benzyloxycarbonyl (Cbz or Z): The Classic Workhorse
First introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis and remains a staple in solution-phase synthesis.[1] It is a carbamate-based protecting group installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (the Schotten-Baumann reaction).[5][6]
Deprotection Mechanism: The primary strength of the Cbz group is its unique susceptibility to catalytic hydrogenolysis.[1][7] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source, the benzyl C-O bond is cleaved. This process is exceptionally mild and clean, as the byproducts are gaseous carbon dioxide and toluene, which are easily removed.
Caption: Cbz group cleavage by catalytic hydrogenolysis.
Alternatively, the Cbz group can be removed by strong acids like HBr in acetic acid, though this method is far harsher and less common.[5]
tert-Butyloxycarbonyl (Boc): The Acid-Labile Standard
The Boc group is arguably the most common amine protecting group in non-peptide organic synthesis due to its ease of introduction and reliable, acid-triggered removal.[8] It is typically installed using di-tert-butyl dicarbonate (Boc₂O) with a base.[8] The Boc group's stability to bases and nucleophiles makes it orthogonal to the Fmoc group.[9]
Deprotection Mechanism: The Boc group is cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The mechanism proceeds through the formation of a stable tert-butyl cation, which is subsequently quenched by scavengers (like triethylsilane or anisole) to prevent side reactions with nucleophilic residues in the substrate.
Caption: Boc group cleavage under strong acidic conditions.
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Pillar of SPPS
The Fmoc group, developed by Carpino in 1972, is the cornerstone of modern solid-phase peptide synthesis (SPPS).[10] Its defining feature is its stability to acid and hydrogenolysis but extreme lability to bases.[1][10] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[10]
Deprotection Mechanism: The Fmoc group is rapidly removed by treatment with a secondary amine base, typically a 20% solution of piperidine in DMF.[1] The mechanism is an E1cB (Elimination, Unimolecular, conjugate Base) reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a stabilized anion. This intermediate then collapses, eliminating dibenzofulvene and releasing the free amine after decarboxylation.
Caption: Fmoc group cleavage via an E1cB mechanism.
Quantitative Comparison and Performance Data
The selection of a protecting group is a data-driven decision. The following table summarizes the key performance characteristics.
| Feature | Benzyloxycarbonyl (Cbz) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl)[4][5] | Di-tert-butyl dicarbonate (Boc₂O)[8] | Fmoc-Cl, Fmoc-OSu[10] |
| Deprotection Condition | Catalytic Hydrogenation (H₂/Pd-C)[1] | Strong Acid (e.g., TFA, HCl)[1][8] | Secondary Amine Base (e.g., Piperidine)[1][10] |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂ |
| Stability | Stable to mild acids and bases. Labile to hydrogenolysis and strong acids.[5][11] | Stable to bases and hydrogenolysis. Labile to strong acids.[9] | Stable to acids and hydrogenolysis. Labile to bases.[10][] |
| Key Advantage | Clean, mild deprotection via hydrogenolysis. | High acid stability of protected amine. Robust and economical.[] | Extremely mild, non-acidic deprotection. Enables modern SPPS.[] |
| Key Disadvantage | Incompatible with reducible groups (alkynes, some S-containing residues). Catalyst can be pyrophoric. | Requires harsh, corrosive acids for removal.[1] | Dibenzofulvene byproduct can form adducts. Piperidine is toxic. |
| Typical Application | Solution-phase synthesis, protection of lysine side chains. | "Boc-SPPS", general organic synthesis. | "Fmoc-SPPS", synthesis of acid-sensitive peptides.[] |
Validated Experimental Protocols
The following protocols are standardized, self-validating procedures for the protection of a generic amino acid.
Protocol 1: N-Cbz Protection of an Amino Acid[6]
-
Dissolution: Dissolve the amino acid (1.0 eq.) in 2 M aqueous NaOH (2.0 eq.) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature is maintained below 5 °C. Use a pH meter to maintain the pH between 9-10 by the concurrent addition of 2 M NaOH.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Cbz-Cl.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will typically precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: N-Boc Protection of an Amino Acid[8][13]
-
Dissolution: Suspend the amino acid (1.0 eq.) in a 1:1 mixture of THF and water.
-
Basification: Add NaHCO₃ (1.5 eq.) and stir until the solution becomes homogeneous.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove impurities.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc amino acid.
Protocol 3: N-Fmoc Protection of an Amino Acid[10]
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 10% aqueous solution of Na₂CO₃.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in acetone or dioxane. Add this solution dropwise to the vigorously stirring amino acid solution at room temperature.
-
Reaction: Stir the reaction mixture for 12-16 hours at room temperature.
-
Work-up: Dilute the mixture with water and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification & Isolation: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of the N-Fmoc amino acid will form.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Conclusion and Future Outlook
The Cbz, Boc, and Fmoc protecting groups represent three distinct and orthogonal strategies for amine protection, each with a defined role in modern synthesis. The choice is not arbitrary but is a strategic decision based on the molecular context. Cbz remains valuable for its mild hydrogenolytic cleavage in solution-phase work. The Boc group is a robust and economical choice for acid-labile strategies, while the Fmoc group's mild, base-labile nature has made it the undisputed champion for the automated solid-phase synthesis of sensitive and complex peptides. As synthetic targets become more complex, the rational and synergistic use of these foundational protecting groups will continue to be an essential skill for researchers, scientists, and drug development professionals.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications - Organic Letters. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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A Senior Application Scientist's Guide to Camphorsultam as a Chiral Auxiliary: Performance, Comparisons, and Protocols
In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust strategy, enabling chemists to construct complex, enantiomerically pure molecules with precision.[1][2] Among the arsenal of available auxiliaries, Oppolzer's camphorsultam has carved out a distinguished reputation for its versatility and high levels of stereochemical induction.[3][4][5] This guide provides an in-depth assessment of camphorsultam's performance, benchmarked against other common auxiliaries, and supported by experimental data and detailed protocols to inform your synthetic strategies.
The Foundational Principles of Camphorsultam's Stereocontrol
Camphorsultam, a bicyclic chiral auxiliary derived from camphor, owes its efficacy to a rigid bornane framework fused to a five-membered sultam ring.[4] This inherent rigidity minimizes conformational flexibility, creating a well-defined chiral environment that effectively shields one face of a reactive intermediate, thereby directing the approach of incoming reagents.[3][4] Developed by Wolfgang Oppolzer, this auxiliary is commercially available as both (1R)-(+)- and (1S)-(−)-enantiomers, offering access to both enantiomers of a desired product.[3]
The power of camphorsultam lies in its ability to be temporarily incorporated into a substrate, typically by forming an amide linkage with a carboxylic acid derivative.[4] After guiding a stereoselective transformation, the auxiliary can be cleanly cleaved and often recovered for reuse, a critical factor for both economic and sustainable synthesis.[4]
Performance in Key Asymmetric Transformations
Camphorsultam has demonstrated exceptional performance across a wide spectrum of carbon-carbon bond-forming reactions. Its utility is particularly notable in Diels-Alder reactions, alkylations, and aldol additions.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered highly stereoselective through the use of camphorsultam.[6][7][8] When attached to a dienophile, the bulky camphor framework effectively blocks one face of the double bond, leading to a highly diastereoselective cycloaddition.
Illustrative Workflow: Asymmetric Diels-Alder Reaction
Caption: Workflow for an asymmetric Diels-Alder reaction using camphorsultam.
Performance Data: In a typical Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl camphorsultam and cyclopentadiene, diastereomeric excesses (d.e.) often exceed 95%.
| Dienophile | Diene | Lewis Acid | Temp (°C) | Diastereomeric Ratio (endo:exo) | Reference |
| N-Acryloyl-(1S)-camphorsultam | Cyclopentadiene | Et₂AlCl | -78 | >98:2 | Oppolzer, W. et al. Tetrahedron Lett.1984 , 25, 2965-2968. |
| N-Crotonoyl-(1S)-camphorsultam | Cyclopentadiene | TiCl₄ | -78 | 97:3 | Oppolzer, W. et al. Helv. Chim. Acta1990 , 73, 1339-1349. |
Asymmetric Alkylation Reactions
The enolates derived from N-acyl camphorsultams undergo highly diastereoselective alkylations.[9] The rigid structure of the auxiliary, coupled with the chelating ability of the sulfonyl oxygen, creates a conformationally biased enolate that reacts with electrophiles from the less hindered face.
Mechanism of Stereocontrol in Alkylation
Caption: Simplified representation of stereocontrol in the alkylation of an N-acyl camphorsultam enolate.
Performance Data: High diastereoselectivities are routinely achieved for the alkylation of N-acyl camphorsultam derivatives with a variety of alkyl halides.
| N-Acyl Camphorsultam | Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |
| N-Propionyl-(1S)-camphorsultam | Benzyl bromide | LDA | >98% | Oppolzer, W. et al. Helv. Chim. Acta1988 , 71, 1553-1565. |
| N-Acetyl-(1S)-camphorsultam | Methyl iodide | NaHMDS | 95% | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Comparative Analysis with Other Chiral Auxiliaries
While camphorsultam is a powerful tool, its performance should be considered in the context of other widely used chiral auxiliaries, most notably Evans' oxazolidinones.
| Feature | Camphorsultam (Oppolzer's Sultam) | Evans' Oxazolidinones |
| Structure | Bicyclic sultam | Oxazolidinone |
| Stereocontrol | High, due to rigid bicyclic structure and sulfonyl chelation | High, due to chelation control and steric hindrance from the substituent |
| Cleavage | Typically requires reductive (e.g., LiAlH₄, LiBH₄) or hydrolytic (e.g., LiOH/H₂O₂) conditions. Can be harsh for sensitive substrates. | Milder cleavage conditions are often possible (e.g., LiOBn, Me₂AlCl). |
| Crystallinity | Derivatives are often highly crystalline, facilitating purification by recrystallization. | Derivatives are also often crystalline. |
| Cost | Generally more expensive than Evans' auxiliaries. | More cost-effective. |
| Applications | Broad, including Diels-Alder, alkylations, aldol reactions, conjugate additions, and radical reactions.[3][4][5][10] | Very broad, particularly renowned for aldol and alkylation reactions.[11] |
In some instances, camphorsultam has been shown to be a superior chiral auxiliary to oxazolidinones. For example, in the total synthesis of Manzacidin B, camphorsultam provided a significant (2S,3R)-selectivity that was not achieved with an oxazolidinone auxiliary.[1]
Experimental Protocols
The following protocols provide a starting point for the application of camphorsultam in your research.
Protocol: Acylation of Camphorsultam
This procedure describes the general method for attaching a carboxylic acid derivative to camphorsultam.
Materials:
-
(1S)-(-)-2,10-Camphorsultam (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve camphorsultam in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add the acyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Cleavage of the N-Acyl Camphorsultam
This protocol outlines a common method for removing the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
N-Acyl camphorsultam (1.0 equiv)
-
Lithium hydroxide (LiOH) (4.0 equiv)
-
30% Hydrogen peroxide (H₂O₂) (4.0 equiv)
-
Tetrahydrofuran (THF) and water (3:1 mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-acyl camphorsultam in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add the 30% hydrogen peroxide solution dropwise.
-
Add the lithium hydroxide in one portion.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The recovered camphorsultam can often be precipitated from the aqueous layer and recovered by filtration.
Conclusion
Oppolzer's camphorsultam remains a highly reliable and effective chiral auxiliary for a broad range of asymmetric transformations.[5] Its rigid structure provides a predictable and powerful means of stereocontrol, often delivering exceptional levels of diastereoselectivity. While considerations such as cost and the occasional need for harsh cleavage conditions are relevant, the high crystallinity of its derivatives and its proven track record in complex total synthesis make it an invaluable tool for researchers, scientists, and drug development professionals. The choice between camphorsultam and other auxiliaries like Evans' oxazolidinones will ultimately depend on the specific substrate, desired transformation, and downstream synthetic considerations.
References
-
Wikipedia. Camphorsultam. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Grokipedia. Camphorsultam. [Link]
-
ResearchGate. Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. [Link]
-
PubMed Central. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. [Link]
- Google Patents. Method for producing camphorsultam.
-
ResearchGate. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]
-
Scribd. Efficient Camphorsultam Removal Method. [Link]
-
Organic Syntheses. (−)-d-2,10-camphorsultam. [Link]
- Google Patents. Structure of camphor-derived chiral auxiliary and method for forming the same.
-
Journal of the American Chemical Society. Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. [Link]
-
ChemRxiv. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Semantic Scholar. CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM? [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
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A Senior Application Scientist's Guide to Diastereomeric Ratio Determination by HPLC Analysis in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic peptide chemistry, ensuring the stereochemical integrity of the final product is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids.[1] During solid-phase peptide synthesis (SPPS), the risk of epimerization—the change in configuration at a single stereocenter—is a persistent challenge.[1] This unwanted side reaction leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomeric impurities can be difficult to separate from the desired peptide and may alter the final product's efficacy and safety.[1]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of diastereomeric ratios in synthetic peptides. We will move beyond rote protocols to explore the underlying principles that govern separation, enabling you to make informed decisions in your own method development.
The Genesis of Diastereomers in Peptide Synthesis
Epimerization can occur at the α-carbon of an amino acid residue during the activation and coupling steps of SPPS.[1] Several factors can influence the rate of this undesirable reaction, including the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature.[2] Histidine and cysteine are particularly susceptible to epimerization.[2] The resulting diastereomers often exhibit very similar physicochemical properties to the target peptide, making their separation and quantification a significant analytical hurdle.[1]
Why HPLC is the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing the purity of synthetic peptides, including the quantification of diastereomeric impurities.[3][4] Its high resolving power allows for the separation of closely related molecules based on subtle differences in their physicochemical properties.[4] Both chiral and achiral HPLC methods can be employed for this purpose.
Strategic Approaches to HPLC Separation of Peptide Diastereomers
There are two primary strategies for separating peptide diastereomers using HPLC:
-
Chiral Chromatography: This direct approach utilizes a chiral stationary phase (CSP) that selectively interacts with one diastereomer over the other, leading to different retention times.
-
Achiral (Reversed-Phase) Chromatography: This indirect, yet often surprisingly effective, method relies on subtle differences in the overall hydrophobicity and secondary structure of the diastereomers, which can be resolved on a standard reversed-phase column (e.g., C18 or C8).[5]
The choice between these two strategies depends on the specific peptide, the nature of the diastereomeric impurity, and the available resources.
The Power of Chiral Stationary Phases
Chiral stationary phases are specifically designed to differentiate between stereoisomers.[6] For peptide analysis, several types of CSPs have proven effective:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC): These columns, based on antibiotics like teicoplanin, offer broad selectivity for a wide range of chiral molecules, including amino acids and peptides.[6] They can resolve peptides differing by a single chiral amino acid.[6]
-
Zwitterionic Ion-Exchangers (e.g., CHIRALPAK ZWIX): These phases are particularly useful for the analysis of free amino acids and small peptides without the need for derivatization.[3] They can separate both enantiomers and diastereomers.[3]
-
Anion-Exchange CSPs (e.g., Chiralpak QD-AX and QN-AX): These columns have shown excellent performance in separating dipeptide enantiomers and Fmoc-protected amino acids.[7]
The primary advantage of chiral chromatography is its direct and often highly selective nature. However, these columns can be more expensive and may require more specialized mobile phases.
Leveraging Achiral Reversed-Phase HPLC
Conventional reversed-phase HPLC (RP-HPLC) is a powerful and readily available tool that should not be overlooked for diastereomer analysis.[5] The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase.[8] While diastereomers have the same amino acid composition, a single stereochemical change can subtly alter the peptide's conformation and overall hydrophobicity, leading to differences in retention time.[5]
The presence of a D-amino acid in an L-peptide chain can disrupt secondary structures like α-helices, exposing more or less of the hydrophobic core to the stationary phase and thus affecting retention.[5]
Comparative Analysis of HPLC Methodologies
To provide a practical comparison, let's consider a hypothetical scenario: the analysis of a synthetic 10-amino acid peptide where epimerization of a single leucine residue is suspected.
| Parameter | Chiral HPLC (CHIROBIOTIC T) | Achiral RP-HPLC (C18) | Rationale & Insights |
| Stationary Phase | Teicoplanin-based macrocyclic glycopeptide | Octadecylsilane bonded to silica | The chiral column provides specific stereoselective interactions, while the C18 column relies on differences in overall hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a common ion-pairing agent that improves peak shape for peptides.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is the standard organic modifier for peptide separations. |
| Gradient | 10-40% B over 30 min | 20-50% B over 30 min | A shallow gradient is often necessary to resolve closely eluting diastereomers.[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25°C | 40°C | Temperature can significantly impact selectivity in RP-HPLC and should be carefully controlled and optimized.[4] |
| Expected Outcome | Baseline separation of the L-Leu and D-Leu diastereomers. | Potential for partial to baseline separation, depending on the peptide's sequence and structure. | The chiral column is more likely to provide a robust separation, but RP-HPLC can be surprisingly effective and is a more common and versatile column. |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a systematic approach to developing an HPLC method for diastereomeric ratio determination.
1. Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Ensure the sample is fully dissolved and filter if necessary to remove any particulates.
2. Initial Screening (Column and Mobile Phase Selection):
-
Begin by screening both a chiral column (if available) and a standard C18 reversed-phase column.[10]
-
For the mobile phase, 0.1% TFA in water and acetonitrile is a robust starting point for peptide separations.[9]
-
Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.
3. Method Optimization:
-
Gradient Slope: Once the elution window is identified, employ a shallower gradient around the elution point of the target peptide.[11] This increases the resolution between closely eluting peaks.
-
Temperature: Systematically vary the column temperature (e.g., 25°C, 40°C, 60°C). Temperature can have a significant impact on the selectivity of peptide separations.[4]
-
Mobile Phase Modifiers: If separation is still not achieved, consider alternative mobile phase modifiers. For example, using a different ion-pairing agent or adjusting the pH can alter the selectivity.[4]
4. Data Analysis and Ratio Calculation:
-
Identify the peaks corresponding to the desired peptide and its diastereomer(s). If a standard for the diastereomer is not available, any unexpected peaks eluting close to the main peak should be investigated, potentially by mass spectrometry.
-
Integrate the peak areas for the main peptide and the diastereomeric impurity.
-
The diastereomeric ratio is calculated as follows: Diastereomeric Ratio = (Area of Main Peak) / (Area of Diastereomer Peak) % Diastereomer = [Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)] * 100
A Self-Validating System: Ensuring Trustworthiness
To ensure the trustworthiness of your results, the analytical method should be validated. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the sample with a known amount of the diastereomer (if available) and observing a corresponding increase in the peak area.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The determination of the diastereomeric ratio is a critical quality control step in peptide synthesis. While chiral HPLC offers a direct and often highly selective approach, conventional reversed-phase HPLC should not be underestimated.[5] By systematically optimizing the stationary phase, mobile phase, gradient, and temperature, it is often possible to achieve the necessary resolution to accurately quantify these critical impurities.[5][10] A thorough understanding of the principles behind HPLC separation, coupled with a systematic approach to method development, will empower researchers to confidently assess the stereochemical integrity of their synthetic peptides, ultimately ensuring the quality and reliability of their scientific findings and therapeutic candidates.
References
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 108-114. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3-33. Available at: [Link]
-
Ismaili, L., et al. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 27(15), 4933. Available at: [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies Ltd. Available at: [Link]
-
Gong, Z., et al. (2023). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2014). How can I separate two diastreomeric peptides with a reverse phase column? Available at: [Link]
-
Yazid, N. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6523. Available at: [Link]
-
LGC. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at: [Link]
-
Pentelute, B. L., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Chemical Communications, 55(94), 14162-14165. Available at: [Link]
-
Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]
-
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Available at: [Link]
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- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
